molecular formula C15H33NSi2 B125106 N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine CAS No. 147608-69-3

N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine

Cat. No.: B125106
CAS No.: 147608-69-3
M. Wt: 283.6 g/mol
InChI Key: NVBMMLITVVTKEI-UHFFFAOYSA-N
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Description

N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine is a complex organic compound characterized by its unique structure, which includes multiple silyl groups and an imine functionality. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine typically involves the reaction of tert-butylamine with trimethylsilyl-substituted alkenes under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the silyl-substituted alkene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine can be reduced to form amines.

    Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction typically produces amines.

Scientific Research Applications

N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine exerts its effects involves interactions with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the silyl groups can stabilize reactive intermediates. These interactions can influence the compound’s reactivity and selectivity in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33NSi2/c1-15(2,3)16-11-10-14(12-17(4,5)6)13-18(7,8)9/h10-11H,12-13H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBMMLITVVTKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=CC=C(C[Si](C)(C)C)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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